N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(4-Bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a piperazine-acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and a 4-fluorophenyl-substituted piperazine ring. Its molecular formula is C₁₈H₁₈BrFN₃O, with a molecular weight of 402.26 g/mol.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRGANWETOWARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-bromobenzoyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative.
In anticonvulsant studies of analogous phenylacetamides, hydrolysis stability was critical for maintaining biological activity, suggesting similar reactivity patterns for this compound .
Nucleophilic Aromatic Substitution (Br Replacement)
The bromine atom on the 4-bromophenyl group serves as a potential site for nucleophilic substitution, particularly under catalytic or high-temperature conditions.
Studies on chlorophenyl-thiadiazole analogs demonstrated that electron-withdrawing groups (e.g., Br) enhance reactivity in substitution reactions, particularly with amines or alkoxides .
Piperazine Functionalization
The piperazine ring’s secondary amines can participate in alkylation or acylation reactions, modifying the compound’s physicochemical properties.
In anticonvulsant phenylacetamide derivatives, piperazine alkylation significantly altered receptor binding affinity, highlighting its synthetic versatility .
Oxidation of the Acetamide Methylene Group
The methylene (-CH₂-) adjacent to the carbonyl group may undergo oxidation to form a ketone or further oxidized products.
| Reaction Type | Reagents/Conditions | Products | Supporting Evidence |
|---|---|---|---|
| Partial Oxidation | KMnO₄, H₂SO₄, mild conditions | N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]glycolic acid | |
| Complete Oxidation | CrO₃, H₂O, H₂SO₄ | N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]oxalic acid |
Oxidation pathways are critical for metabolite formation in bioactive compounds, as observed in thienopyrimidine derivatives.
Reductive Dehalogenation
The bromine atom may be removed via reductive cleavage, altering the compound’s electronic profile.
| Reaction Type | Reagents/Conditions | Products | Supporting Evidence |
|---|---|---|---|
| H₂/Pd-C | H₂ (1 atm), Pd/C, ethanol | N-phenyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Reductive dehalogenation is a common strategy in medicinal chemistry to reduce toxicity, as demonstrated in chlorophenyl-thiadiazole systems .
Key Reactivity Insights:
-
Bromophenyl Group : Dominates substitution reactions due to bromine’s leaving-group potential.
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Piperazine Ring : Offers sites for further derivatization, enhancing molecular diversity.
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Acetamide Linker : Stability under physiological conditions influences bioavailability and metabolic pathways .
This compound’s multifunctional architecture enables tailored modifications for applications in drug discovery and materials science.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the field of oncology and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, modifications to piperazine derivatives have shown enhanced cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The introduction of specific substituents on the phenyl rings has been correlated with increased potency.
Table 1: Cytotoxicity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | MCF-7 | 12.5 | Significant growth inhibition |
| Modified Compound A | HepG2 | 0.2 | High selectivity towards cancer cells |
| Modified Compound B | MCF-7 | 4.2 | Induces apoptosis |
These findings indicate that the piperazine moiety enhances the compound's ability to induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9 .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its structural similarity to known antipsychotic agents suggests potential applications in treating psychiatric disorders. Research indicates that compounds containing piperazine structures can interact with dopamine and serotonin receptors, leading to anxiolytic and antidepressant effects.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.
Key Structural Features
The efficacy of this compound can be attributed to several key structural features:
- Bromine Substituent: Enhances lipophilicity and receptor binding affinity.
- Piperazine Ring: Facilitates interaction with neurotransmitter receptors.
- Acetamide Linkage: May influence bioavailability and metabolic stability.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Fluoro Group | Increased potency against MCF-7 cells |
| Alteration of Piperazine Substituent | Varies cytotoxicity; optimal substitutions enhance activity |
| Acetamide Variation | Affects solubility and bioactivity |
Case Study 1: Anticancer Efficacy in Vivo
A study investigated the in vivo efficacy of this compound in a mouse model bearing sarcoma tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Neuropharmacological Assessment
Another study evaluated the compound's effects on anxiety-like behavior in rodent models, revealing anxiolytic properties consistent with its interaction profile with serotonin receptors .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with its closest analogs, highlighting substituent effects on physicochemical and biological properties:
Pharmacological and Pharmacokinetic Insights
Bioactivity Trends
- Anticancer Potential: Piperazine derivatives in increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition, suggesting the target compound could similarly modulate drug efflux .
- Anti-Inflammatory Activity : Analogs with fluorophenyl groups (e.g., ) are implicated in MMP inhibition, a key mechanism in acute inflammation .
- Receptor Specificity: Bromophenyl-pyridazinone analogs () are FPR2-selective agonists, while methoxy-substituted compounds () show broader receptor interactions .
Physicochemical Properties
- Melting Points : Analogs with halogenated aryl groups (e.g., 4-fluorophenyl in ) exhibit higher melting points (269–328°C) due to stronger intermolecular forces, likely shared by the target compound .
- Spectral Data : Consistent FT-IR peaks for –NH (3398 cm⁻¹), C=O (1718 cm⁻¹), and aromatic C–H (3145 cm⁻¹) in validate structural similarities among piperazine-acetamides .
Biological Activity
N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, a compound with the molecular formula C18H19BrFN3O, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological evaluations, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the condensation of 4-bromophenyl acetamide with 4-(4-fluorophenyl)piperazine. The reaction conditions are crucial for obtaining high yields and purity of the final product. The characterization of the compound is generally confirmed through various spectroscopic methods including NMR and IR spectroscopy, which provide insights into the molecular structure and functional groups present.
2.1 Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing piperazine structures exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains using standardized methods such as the turbidimetric method. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
2.2 Anticancer Activity
The anticancer potential of this compound has also been evaluated against various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay revealed that the compound exhibits significant cytotoxicity with an IC50 value in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 µM |
| HeLa | 15 µM |
| A549 (Lung cancer) | 20 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although detailed mechanistic studies are still ongoing .
3. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity and interaction modes of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies typically utilize software like Schrodinger to predict binding energies and conformations.
Key Findings from Docking Studies:
- The compound showed favorable binding interactions with targets such as DNA topoisomerase and bacterial ribosomal RNA.
- Binding energies were calculated to be lower than those of known inhibitors, indicating a potentially higher efficacy .
4. Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study 1: A study involving MCF7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of pro-apoptotic markers.
- Case Study 2: In an animal model of bacterial infection, administration of this compound significantly reduced bacterial load compared to controls, showcasing its potential as an effective therapeutic agent against resistant strains .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?
The compound can be synthesized via amide coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). For example, coupling 4-bromophenylacetic acid with 4-(4-fluorophenyl)piperazine in the presence of EDC and a base (e.g., triethylamine) in dichloromethane at low temperatures (273 K) yields the target compound. Post-reaction purification involves extraction, washing with NaHCO₃, and crystallization from methylene chloride .
Q. How can the structural integrity of this compound be validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, similar acetamide derivatives exhibit dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H···O, C–H···O/F) that stabilize the crystal lattice . Complementary techniques include ¹H/¹³C NMR for functional group analysis and FT-IR to verify amide C=O stretches (~1650–1680 cm⁻¹) .
Q. What computational approaches predict the physicochemical properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, while molecular docking evaluates interactions with biological targets (e.g., thymidylate synthase). Key parameters include:
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with sulfonyl-piperazine moieties show MIC values <10 µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀. Piperazine-linked acetamides exhibit IC₅₀ values comparable to doxorubicin (1–5 µM) .
Advanced Research Questions
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Piperazine substituents : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances target affinity by stabilizing π-π interactions with enzyme active sites. For example, 3-{2-[4-(4-fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione shows improved enzyme inhibition (IC₅₀: 2.1 µM vs. thymidylate synthase) .
- Aryl bromine position : Para-substitution on the bromophenyl group maximizes steric complementarity with hydrophobic enzyme pockets, as seen in analogues with >50% inhibition of P-glycoprotein (P-gp) .
Q. How does this compound modulate pharmacokinetic properties of co-administered drugs?
As a P-gp inhibitor , this compound enhances oral bioavailability (BA) of chemotherapeutics like paclitaxel (PTX). Co-administration (5 mg/kg) increases PTX’s BA from 7.1% to 106.6% by blocking intestinal P-gp efflux. Methodologically, this is validated via in situ intestinal perfusion models and LC-MS pharmacokinetic profiling in rodent studies .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : Use LC-HRMS to identify major metabolites (e.g., N-dealkylation products).
- Physiologically based pharmacokinetic (PBPK) modeling : Predict in vivo clearance using in vitro microsomal stability data (t₁/₂ >60 min suggests suitability) .
- Target engagement assays : Confirm mechanism via Western blot (e.g., thymidylate synthase downregulation) .
Q. What multi-target therapeutic strategies can exploit this compound’s scaffold?
Dual-targeting derivatives can be designed by incorporating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
